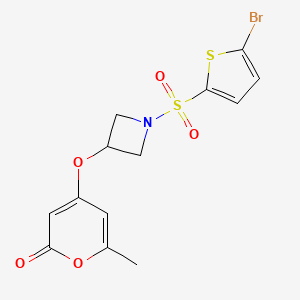
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, commonly known as DMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMNB is a fluorescent probe that has been used in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Quinazolino-1,3-Benzothiazine Derivatives : Szabo et al. (1992) discussed the synthesis of benzothiazine derivatives, which are structurally related to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. They provided details on the ring-closure reactions and the structural characterization of these compounds using spectroscopic methods (Szabo et al., 1992).
Structural Elucidation : Dawson et al. (1995) performed molecular spectroscopic examinations on similar compounds for structural elucidation, demonstrating the techniques used to identify the structure of these benzamide derivatives (Dawson et al., 1995).
Electrochemical Behavior
- Electrochemical Behaviors of Benzoxazole Compounds : Zeybek et al. (2009) investigated the electrochemical behaviors of benzoxazole compounds, closely related to the target compound, using various voltammetric techniques. This study highlights the potential for quantitative determination of such compounds in analytical chemistry (Zeybek et al., 2009).
Antimicrobial Activity
- Antibacterial Activity of Benzothiazole Derivatives : Gupta (2018) synthesized benzothiazole derivatives and evaluated their antibacterial activity, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa. These studies indicate the potential of benzothiazole derivatives, including those structurally similar to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, as antibacterial agents (Gupta, 2018).
Anticonvulsant Activity
- Development of Quality Control Methods for Anticonvulsants : Sych et al. (2018) focused on the development of quality control methods for potential anticonvulsants derived from 1,3,4-thiadiazole, similar in structure to the target compound. This research is crucial in the field of pharmaceutical sciences for the standardization of new medicinal substances (Sych et al., 2018).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-3-8-13-14(10(9)2)17-16(23-13)18-15(20)11-4-6-12(7-5-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDEEHREBVFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime](/img/structure/B2373492.png)
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2373493.png)



![4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2373502.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)

![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)